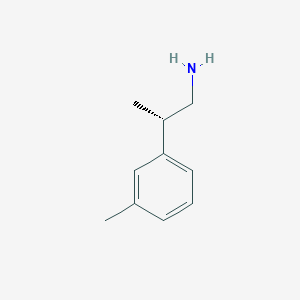

(2S)-2-(3-Methylphenyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(3-Methylphenyl)propan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine class, characterized by the presence of an amino group attached to a carbon atom. It is structurally related to amphetamines, which are known for their stimulant properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Methylphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 3-methylbenzaldehyde.

Formation of Intermediate: The aldehyde group of 3-methylbenzaldehyde is converted to an imine intermediate through a reaction with ammonia or a primary amine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric excess.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(3-Methylphenyl)propan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: The major products include ketones and aldehydes.

Reduction: Secondary and tertiary amines are the primary products.

Substitution: Various halogenated derivatives can be formed.

Applications De Recherche Scientifique

(2S)-2-(3-Methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, especially in the treatment of neurological disorders.

Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of (2S)-2-(3-Methylphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neuronal activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amphetamine: Structurally similar but lacks the methyl group on the phenyl ring.

Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.

Phenethylamine: Lacks the methyl group on the phenyl ring and the additional carbon in the side chain.

Uniqueness

(2S)-2-(3-Methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the methyl group on the phenyl ring can affect its binding affinity and selectivity for certain receptors, distinguishing it from other related compounds.

Activité Biologique

(2S)-2-(3-Methylphenyl)propan-1-amine, also known as 3-Methylmethamphetamine , is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H15N and a molecular weight of approximately 149.24 g/mol. Its structure features a propanamine backbone with a methyl group and a 3-methylphenyl substituent, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly:

- Dopamine Transporters : The compound exhibits significant affinity for dopamine transporters, influencing dopaminergic signaling pathways.

- Norepinephrine Transporters : It also interacts with norepinephrine transporters, which may contribute to its stimulant effects.

These interactions can lead to various physiological responses, including increased locomotor activity and potential mood modulation.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to other amphetamines. In animal studies, it has been shown to increase locomotor activity significantly within specific time frames post-administration:

| Time (minutes) | Locomotor Activity Increase |

|---|---|

| 5-30 | Significant |

| 95-100 | Sustained |

Toxicological Studies

A critical review by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted the potential risks associated with synthetic cathinones like this compound. Acute poisoning cases have been documented, revealing symptoms such as tachycardia, agitation, and hallucinations. Notably, 27 cases involving this compound were identified between June 2016 and May 2022, emphasizing its recreational use and associated health risks .

Case Study: Acute Poisoning Incidents

An analysis of acute poisoning cases revealed that several individuals exhibited severe symptoms after consumption of this compound. The EMCDDA reported:

- 14 confirmed cases of acute poisoning.

- Symptoms included tachycardia, hypertension, and neurological disturbances.

These findings underscore the need for caution in recreational use and highlight the compound's potential for abuse.

Propriétés

IUPAC Name |

(2S)-2-(3-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKRJFFUVWYAE-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.